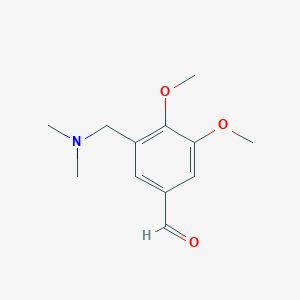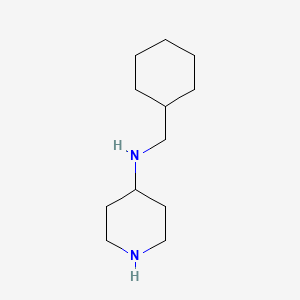
N-(cyclohexylmethyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclohexylmethyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)piperidin-4-amine typically involves the reductive amination of piperidine derivatives. One common method is the condensation of piperidine with cyclohexylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)piperidin-4-amine undergoes various chemical reactions, including:
Substitution: The amine group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-(cyclohexylmethyl)piperidin-4-one.
Reduction: N-(cyclohexylmethyl)piperidine.
Substitution: Various substituted piperidine derivatives depending on the substituent used.
Scientific Research Applications
N-(cyclohexylmethyl)piperidin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)piperidin-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-phenylpiperidin-4-amine: Another piperidine derivative with similar biological activities.
N-(piperidin-4-yl)benzamide: Known for its anticancer properties.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory effects.
Uniqueness
N-(cyclohexylmethyl)piperidin-4-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its cyclohexylmethyl group provides additional steric and electronic effects, differentiating it from other piperidine derivatives .
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C12H24N2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h11-14H,1-10H2 |
InChI Key |
IRGKSSGGAFUSET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


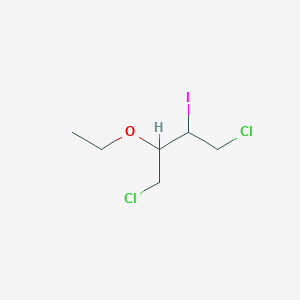
![3-{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine](/img/structure/B13325875.png)
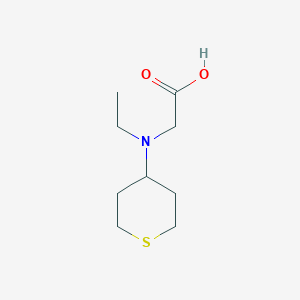
![7-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13325909.png)
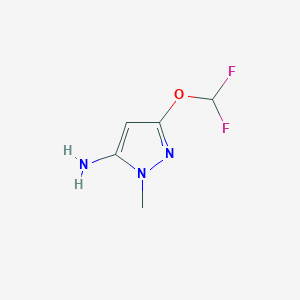
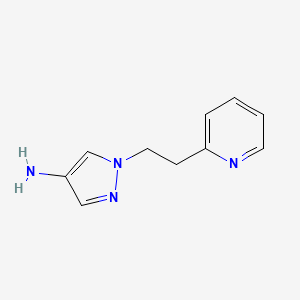
![3-Methyl-3-azaspiro[5.5]undecan-8-amine](/img/structure/B13325921.png)
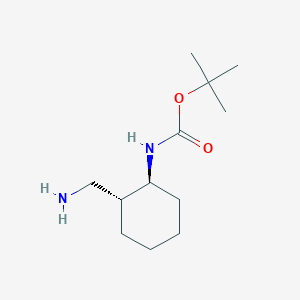
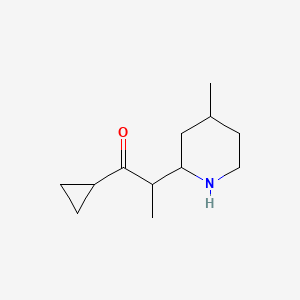
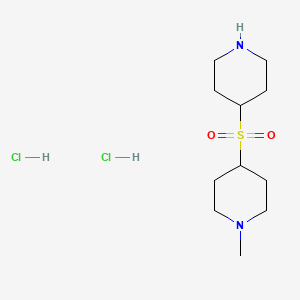
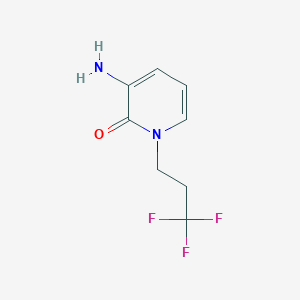

![5-Bromo-6-methoxy-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B13325944.png)
